Thiophene-2-ethylamine vs. Phenethylamine: Reduced Basicity and Increased Lipophilicity Alter CNS Drug-Likeness
Direct comparison of the computed and measured physicochemical properties of thiophene-2-ethylamine against its direct phenyl analog, phenethylamine, reveals distinct differences that influence its behavior in biological systems and synthetic applications . The substitution of the benzene ring with a thiophene ring reduces the basicity of the amine (pKa 9.47 for thiophene-2-ethylamine vs. ~9.83 for phenethylamine) and increases lipophilicity (LogP 1.95 vs. ~1.46) [1]. These differences are attributed to the electron-withdrawing effect and larger polarizability of the sulfur atom compared to the carbon atoms in the phenyl ring, which alters the electron density on the amine nitrogen and the overall partition coefficient .
| Evidence Dimension | Amine Basicity (pKa) |
|---|---|
| Target Compound Data | 9.47 ± 0.10 (Predicted) |
| Comparator Or Baseline | Phenethylamine: ~9.83 |
| Quantified Difference | ΔpKa ≈ -0.36 (reduced basicity) |
| Conditions | Aqueous solution, 25°C, predicted by ChemAxon software |
Why This Matters
Reduced basicity affects salt formation, solubility in acidic media, and protonation state at physiological pH, impacting oral absorption and receptor interactions in CNS drug candidates.
- [1] ChemSrc. 2-Thiopheneethylamine: LogP 1.94960. CAS 30433-91-1. View Source
